1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime
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Overview
Description
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime is an organic compound with a complex structure. It is derived from 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one, which is known for its aromatic properties and applications in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime can be synthesized through the reaction of 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the parent ketone.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields nitroso compounds, while reduction regenerates the parent ketone .
Scientific Research Applications
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of fragrances and other aromatic compounds.
Mechanism of Action
The mechanism by which 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime exerts its effects involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its aromatic structure allows it to participate in π-π interactions, affecting molecular recognition processes .
Comparison with Similar Compounds
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one: The parent ketone from which the oxime is derived.
1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(2-pyridinylsulfanyl)ethanone: A structurally similar compound with different substituents.
Uniqueness: 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one oxime is unique due to its oxime functional group, which imparts distinct reactivity and stability compared to its parent ketone and other similar compounds. This uniqueness makes it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C16H23NO |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
(NZ)-N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H23NO/c1-11(17-18)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10,18H,8-9H2,1-5H3/b17-11- |
InChI Key |
GTSIYLVKCYDJHQ-BOPFTXTBSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
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